![molecular formula C9H16ClN3O2 B1402633 3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride CAS No. 1361114-64-8](/img/structure/B1402633.png)
3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride
Übersicht
Beschreibung
“3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride” is a chemical compound with the molecular weight of 235.67 . It is also known as 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3O3.ClH/c1-12-5-7-10-8(11-14-7)6-4-13-3-2-9-6;/h6,9H,2-5H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 235.67 . It is typically stored at room temperature and is available in powder form .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings have been synthesized and are noted for their strong antimicrobial properties. A study delved into the structure–activity relationship of these compounds to understand their antimicrobial effects better. This indicates the potential of 3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride in antimicrobial applications (Krolenko, Vlasov, & Zhuravel, 2016).
Reactivity and Chemical Stability
The reactivity of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles under Boulton–Katritzky rearrangement conditions has been studied, revealing their reactivity and stability under various conditions. This chemical behavior is crucial for understanding how this compound might behave under different chemical processes (Kayukova et al., 2018).
Biological Activities
Antimicrobial Properties
The antimicrobial potency of 1,3,4-Oxadiazole derivatives, which is a class structurally related to this compound, has been extensively researched. These compounds have been recognized for their significant biological activities, suggesting potential utility in developing new antimicrobial agents (Khalid et al., 2016).
Bioisostere Properties and Receptor Affinity
Derivatives of 1,2,4-oxadiazole, closely related to the chemical structure of interest, have been synthesized and evaluated for their affinity to dopamine transporters (DAT) and their ability to inhibit monoamine reuptake. This indicates potential neuroactivity and makes them a subject of interest in neuropharmacological research (Petukhov et al., 2001).
Crystal Structure and Coordination Chemistry
The crystal structure and coordination chemistry of compounds structurally related to this compound have been explored, revealing the detailed geometry around the platinum center and the nature of ligand coordination. This provides insights into the chemical bonding and potential applications in materials science (Kritchenkov et al., 2013).
Cognitive Enhancement and Neuroprotection
Oxadiazole derivatives have been evaluated as partial agonists for the 5-HT4 receptor, with potential applications in treating cognitive deficits associated with Alzheimer's disease. This suggests the role of such structures in cognitive enhancement and neuroprotection, making it a field of interest for further neuropharmacological studies (Nirogi et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
5-(methoxymethyl)-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-13-6-8-11-9(12-14-8)7-3-2-4-10-5-7;/h7,10H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDPGJMIQIWDCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NO1)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


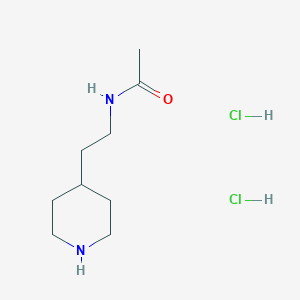
![3-(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-N,N-dimethyl-propionamide dihydrochloride](/img/structure/B1402553.png)
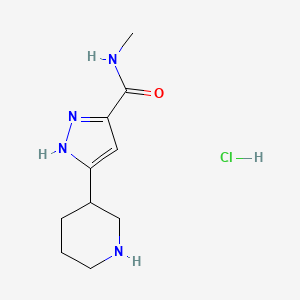
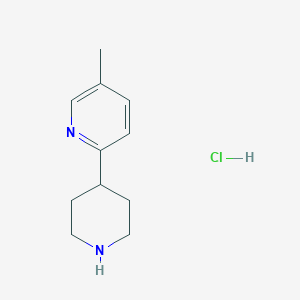
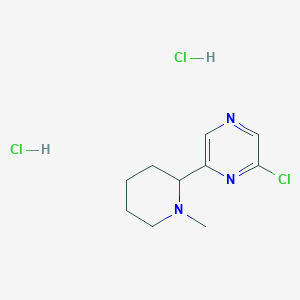

![N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride](/img/structure/B1402563.png)
![N-(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-ylmethyl)-acetamide dihydrochloride](/img/structure/B1402564.png)
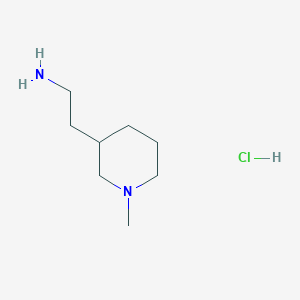
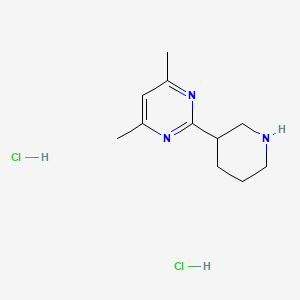

![N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide](/img/structure/B1402570.png)
![2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride](/img/structure/B1402571.png)

